N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S/c1-22-11-9-18(10-12-23-2)25(20,21)13-8-17-16(19)14-4-6-15(24-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNKVSYXMQDKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(bis(2-methoxyethyl)amino)ethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs from ECHEMI (2022)
Two structurally related compounds from ECHEMI (2022) are highlighted below:
Table 1: Structural Comparison
Key Observations :
- Benzothiazole vs. Benzamide : The ECHEMI analogs () incorporate a benzothiazole ring, which introduces conjugation and electronic effects distinct from the simpler benzamide core of the target compound. This may enhance binding to thiazole-sensitive biological targets.
- Sulfamoyl Group Variations : The target compound’s bis(2-methoxyethyl)sulfamoyl group is more polar than the bis(2-methylpropyl) group in , suggesting higher aqueous solubility. Methoxyethyl groups may also improve metabolic stability compared to methylpropyl.
- Substituent Effects : The 4-methoxy group in the target compound vs. 4-ethoxy in and 3-ethyl-4-methoxy in could influence steric hindrance and electronic distribution, affecting receptor affinity.
Functional Analog: Goxalapladib (GlaxoSmithKline, 2006)
Goxalapladib (CAS-412950-27-7), a naphthyridine-acetamide derivative, shares structural motifs with the target compound, including methoxyethyl and sulfamoyl groups. However, its core structure is more complex, featuring a trifluoromethyl biphenyl system and a naphthyridine ring .
Table 2: Functional Comparison with Goxalapladib
Key Observations :
- Complexity and Target Specificity : Goxalapladib’s larger molecular weight and aromatic systems suggest higher specificity for enzymes like Lp-PLA2, implicated in atherosclerosis. The target compound’s simpler structure may target less complex pathways.
- Role of Methoxyethyl Groups : Both compounds utilize methoxyethyl substituents, which likely enhance solubility and modulate pharmacokinetics.
Pesticide-Related Benzamides (2001)
lists benzamide derivatives like etobenzanid and diflufenican as pesticides. These compounds feature halogenated aryl groups (e.g., dichlorophenyl, trifluoromethyl phenoxy) absent in the target compound, indicating divergent applications.
Biological Activity
N-{2-[bis(2-methoxyethyl)sulfamoyl]ethyl}-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group, which is known for its role in enhancing biological activity through interactions with various biological targets. Its structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O5S
- Molecular Weight : 342.41 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival. For instance, it may interact with proteases involved in viral entry into host cells, potentially making it a candidate for antiviral therapies .
- Antiproliferative Effects : Studies have demonstrated that this compound can exert antiproliferative effects on various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis and the inhibition of cell cycle progression .
- Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Tested Cell Lines | IC50 (µM) | Comments |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.1 | Selective activity against breast cancer cells |
| Antioxidant | Various | - | Exhibited strong scavenging activity |
| Enzyme Inhibition | TMPRSS2 | - | Potential target for antiviral strategies |
Case Studies and Research Findings
- Anticancer Activity : A study focusing on novel methoxy-substituted compounds highlighted that similar derivatives showed significant antiproliferative activity against the MCF-7 cell line, suggesting that modifications in the structure can enhance efficacy . The IC50 values indicate a potent effect, making it a promising candidate for further development.
- Antioxidative Properties : Research has shown that compounds with methoxy substitutions exhibit improved antioxidant activities compared to standard agents like BHT (butylated hydroxytoluene). This property is crucial as it suggests potential protective effects against oxidative stress-related diseases .
- Viral Inhibition Studies : Preliminary docking studies have indicated that this compound may effectively bind to viral proteins necessary for entry into host cells, such as TMPRSS2 and ACE2, highlighting its potential as an antiviral agent against pathogens like SARS-CoV-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
